Cas no 2172526-50-8 (1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide)

1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide
- 2172526-50-8
- EN300-1629355
-
- インチ: 1S/C11H14N2O3S/c1-7-6-13(8(2)14)11-5-9(17(12,15)16)3-4-10(7)11/h3-5,7H,6H2,1-2H3,(H2,12,15,16)
- InChIKey: HUQYNSMCUCSUDO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=C(C=1)N(C(C)=O)CC2C)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 254.07251349g/mol
- どういたいしつりょう: 254.07251349g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 88.8Ų
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1629355-1.0g |
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
2172526-50-8 | 1.0g |
$743.0 | 2023-07-10 | ||
Enamine | EN300-1629355-5.0g |
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
2172526-50-8 | 5.0g |
$2152.0 | 2023-07-10 | ||
Enamine | EN300-1629355-500mg |
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
2172526-50-8 | 500mg |
$713.0 | 2023-09-22 | ||
Enamine | EN300-1629355-10000mg |
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
2172526-50-8 | 10000mg |
$3191.0 | 2023-09-22 | ||
Enamine | EN300-1629355-0.25g |
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
2172526-50-8 | 0.25g |
$683.0 | 2023-07-10 | ||
Enamine | EN300-1629355-0.1g |
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
2172526-50-8 | 0.1g |
$653.0 | 2023-07-10 | ||
Enamine | EN300-1629355-2.5g |
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
2172526-50-8 | 2.5g |
$1454.0 | 2023-07-10 | ||
Enamine | EN300-1629355-0.5g |
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
2172526-50-8 | 0.5g |
$713.0 | 2023-07-10 | ||
Enamine | EN300-1629355-100mg |
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
2172526-50-8 | 100mg |
$653.0 | 2023-09-22 | ||
Enamine | EN300-1629355-2500mg |
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide |
2172526-50-8 | 2500mg |
$1454.0 | 2023-09-22 |
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamideに関する追加情報
1-Acetyl-3-Methyl-2,3-Dihydro-1H-Indole-6-Sulfonamide: A Comprehensive Overview
1-Acetyl-3-Methyl-2,3-Dihydro-1H-Indole-6-Sulfonamide is a compound with the CAS number 2172526-50-8, which has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of sulfonamides, which are widely recognized for their potential in various therapeutic applications. The structure of this molecule is characterized by an indole ring system, which is a heterocyclic aromatic structure with a nitrogen atom at position 1. The indole ring is further substituted with an acetyl group at position 1 and a methyl group at position 3, while the sulfonamide group is attached at position 6. These structural features contribute to its unique chemical properties and biological activity.
Recent studies have highlighted the potential of 1-Acetyl-3-Methyl-2,3-Dihydro-1H-Indole-6-Sulfonamide as a promising candidate in the development of novel therapeutic agents. The indole moiety is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The sulfonamide group, on the other hand, is often associated with improved pharmacokinetic properties such as enhanced solubility and bioavailability. These attributes make this compound a valuable tool in drug design and optimization.
One of the most recent advancements in the study of 1-Acetyl-3-Methyl-2,3-Dihydro-1H-Indole-6-Sulfonamide involves its application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Researchers have demonstrated that this compound exhibits potent inhibitory activity against several kinases, including Aurora kinases and Src family kinases. This finding underscores its potential as a lead compound for the development of targeted therapies.
In addition to its kinase inhibitory properties, 1-Acetyl-3-Methyl-2,3-Dihydro-1H-Indole-6-Sulfonamide has also been investigated for its role in modulating other therapeutic targets. For instance, studies have shown that this compound can interact with G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The ability to modulate GPCRs makes this compound a potential candidate for treating conditions such as hypertension, diabetes, and neurodegenerative diseases.
The synthesis of 1-Acetyl-3-Methyl-2,3-Dihydro-1H-indole derivatives has been optimized through various synthetic routes to enhance yield and purity. These methods often involve multi-step reactions that include coupling reactions, reductions, and oxidations. The introduction of the sulfonamide group at position 6 is typically achieved through nucleophilic substitution or coupling reactions with appropriate sulfonyl chlorides or sulfonic acids.
Another area of interest in the study of 1-Acetyl-3-Methyl-dihydroindole derivatives is their role in anti-inflammatory and anti-cancer therapies. Preclinical studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL6, making them potential candidates for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
In terms of pharmacokinetics, sulfonamides are generally well-absorbed from the gastrointestinal tract and exhibit good bioavailability. However, the presence of bulky substituents on the indole ring can influence absorption rates and tissue distribution. Studies on indole-based sulfonamides have shown that these compounds can achieve significant concentrations in target tissues while maintaining acceptable plasma levels.
The development of indole-based therapeutics has been further supported by advancements in computational chemistry tools such as molecular docking and virtual screening. These techniques allow researchers to predict binding affinities between small molecules like 1-Acetyl-dihydroindoles and their biological targets with high accuracy. This has significantly accelerated the drug discovery process by enabling researchers to identify promising leads early in the development pipeline.
In conclusion, 1-Acetyl-dihydroindolesulfonamide represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique chemical structure combines features that are advantageous for both biological activity and pharmacokinetic properties. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for advancing innovative treatments across various disease areas.
2172526-50-8 (1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide) 関連製品
- 1223158-00-6(Benzyl (trans-3-aminocyclohexyl)carbamate)
- 1249892-46-3(N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide)
- 1781821-33-7(4-(4-methoxyphenoxy)-4-methylpiperidine)
- 878735-22-9(1-(2-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1553444-10-2(N-(1-methylpiperidin-2-yl)methylhydroxylamine)
- 29395-08-2(6-(4-methoxyphenyl)-6-oxo-hexanenitrile)
- 1695009-10-9(3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
- 1995955-43-5(2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid)
- 2228436-19-7(tert-butyl N-3-chloro-4-(2-oxopropyl)phenylcarbamate)
- 2731007-89-7(3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)-)




